molecular formula C13H18N6O B11634158 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]imidodicarbonimidic diamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]imidodicarbonimidic diamide

Cat. No.: B11634158
M. Wt: 274.32 g/mol
InChI Key: XSLFITOXORFPQW-UHFFFAOYSA-N
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Description

1-CARBAMIMIDAMIDO-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]METHANIMIDAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CARBAMIMIDAMIDO-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]METHANIMIDAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using catalysts, controlling temperature and pressure, and employing purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-CARBAMIMIDAMIDO-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]METHANIMIDAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of 1-CARBAMIMIDAMIDO-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]METHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or viral replication in infected cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-CARBAMIMIDAMIDO-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]METHANIMIDAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C13H18N6O

Molecular Weight

274.32 g/mol

IUPAC Name

1-(diaminomethylidene)-2-[2-(5-methoxy-1H-indol-3-yl)ethyl]guanidine

InChI

InChI=1S/C13H18N6O/c1-20-9-2-3-11-10(6-9)8(7-18-11)4-5-17-13(16)19-12(14)15/h2-3,6-7,18H,4-5H2,1H3,(H6,14,15,16,17,19)

InChI Key

XSLFITOXORFPQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN=C(N)N=C(N)N

Origin of Product

United States

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